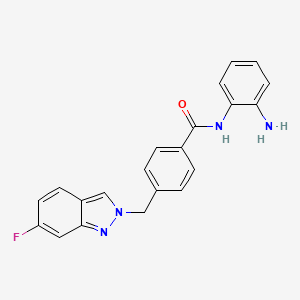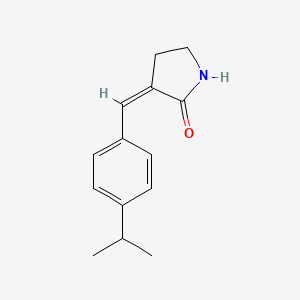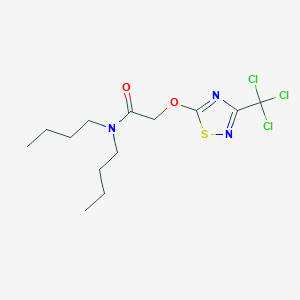
N,N-Dibutyl-2-((3-(trichloromethyl)-1,2,4-thiadiazol-5-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyl-2-((3-(trichloromethyl)-1,2,4-thiadiazol-5-yl)oxy)acetamide is a chemical compound known for its unique structure and properties This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-2-((3-(trichloromethyl)-1,2,4-thiadiazol-5-yl)oxy)acetamide typically involves the reaction of 3-(trichloromethyl)-1,2,4-thiadiazole with N,N-dibutylacetamide. The reaction conditions often require the use of a base, such as sodium hydride, to deprotonate the acetamide and facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dibutyl-2-((3-(trichloromethyl)-1,2,4-thiadiazol-5-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
N,N-Dibutyl-2-((3-(trichloromethyl)-1,2,4-thiadiazol-5-yl)oxy)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Dibutyl-2-((3-(trichloromethyl)-1,2,4-thiadiazol-5-yl)oxy)acetamide involves its interaction with specific molecular targets. The trichloromethyl group can form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The thiadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dibutylacetamide: A simpler analog without the thiadiazole ring.
N,N-Dibutyl-2-chloroacetamide: Contains a chloro group instead of the trichloromethyl group.
N,N-Dibutyl-2-(2-thienyl)acetamide: Contains a thienyl group instead of the thiadiazole ring.
Uniqueness
N,N-Dibutyl-2-((3-(trichloromethyl)-1,2,4-thiadiazol-5-yl)oxy)acetamide is unique due to the presence of the trichloromethyl group and the thiadiazole ring, which confer distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
89781-33-9 |
|---|---|
Formule moléculaire |
C13H20Cl3N3O2S |
Poids moléculaire |
388.7 g/mol |
Nom IUPAC |
N,N-dibutyl-2-[[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]oxy]acetamide |
InChI |
InChI=1S/C13H20Cl3N3O2S/c1-3-5-7-19(8-6-4-2)10(20)9-21-12-17-11(18-22-12)13(14,15)16/h3-9H2,1-2H3 |
Clé InChI |
XERSBKJVWLUKJC-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=O)COC1=NC(=NS1)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


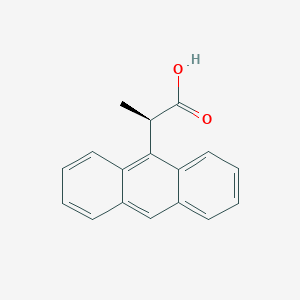
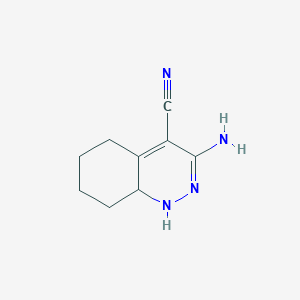

![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)

![3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12924107.png)
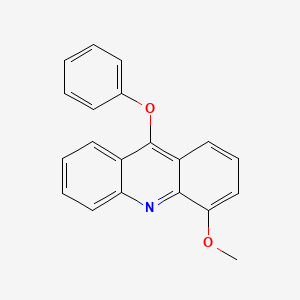


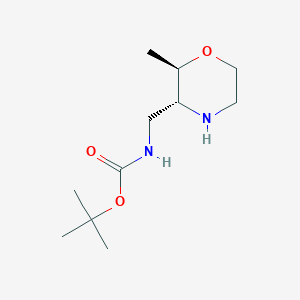

![(4aR,6R,7aS)-2-hydroxy-6-(6-methylsulfanylpurin-9-yl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12924148.png)
